N4,N4'-Bis(2,6-dichlorophenyl)-[1,1'-biphenyl]-4,4'-diamine
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Overview
Description
N4,N4’-Bis(2,6-dichlorophenyl)-[1,1’-biphenyl]-4,4’-diamine is an organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes two 2,6-dichlorophenyl groups attached to a biphenyl core. It is often used in scientific research and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4’-Bis(2,6-dichlorophenyl)-[1,1’-biphenyl]-4,4’-diamine typically involves the reaction of 2,6-dichloroaniline with 4,4’-dibromobiphenyl under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate. The reaction is conducted in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods
In industrial settings, the production of N4,N4’-Bis(2,6-dichlorophenyl)-[1,1’-biphenyl]-4,4’-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
N4,N4’-Bis(2,6-dichlorophenyl)-[1,1’-biphenyl]-4,4’-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
N4,N4’-Bis(2,6-dichlorophenyl)-[1,1’-biphenyl]-4,4’-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of N4,N4’-Bis(2,6-dichlorophenyl)-[1,1’-biphenyl]-4,4’-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(4-chlorophenyl)thiourea: Similar in structure but contains a thiourea group instead of the biphenyl core.
N,N’-Bis(2,6-dichlorophenyl)urea: Contains a urea group and shares the 2,6-dichlorophenyl groups.
N,N’-Bis(4-chlorophenyl)benzidine: Similar biphenyl core but different substituents.
Uniqueness
N4,N4’-Bis(2,6-dichlorophenyl)-[1,1’-biphenyl]-4,4’-diamine is unique due to its specific combination of 2,6-dichlorophenyl groups and biphenyl core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the development of advanced materials and pharmaceuticals .
Properties
Molecular Formula |
C24H16Cl4N2 |
---|---|
Molecular Weight |
474.2 g/mol |
IUPAC Name |
2,6-dichloro-N-[4-[4-(2,6-dichloroanilino)phenyl]phenyl]aniline |
InChI |
InChI=1S/C24H16Cl4N2/c25-19-3-1-4-20(26)23(19)29-17-11-7-15(8-12-17)16-9-13-18(14-10-16)30-24-21(27)5-2-6-22(24)28/h1-14,29-30H |
InChI Key |
GXUVLECBMJPXRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC4=C(C=CC=C4Cl)Cl)Cl |
Origin of Product |
United States |
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